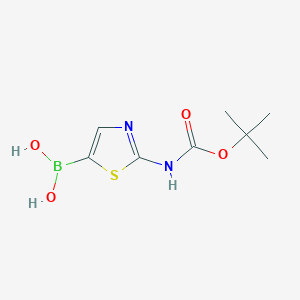

Acide 2-(Boc-amino)thiazole-5-boronique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Boc-amino)thiazole-5-boronic acid” is a chemical compound that is part of the thiazole family. Thiazoles are a group of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . This compound is a boronic acid, which means it contains a boron atom. Boronic acids are known for their ability to form stable covalent bonds with sugars, amino acids, hydroxamic acids, etc .

Applications De Recherche Scientifique

Réactions de couplage de Suzuki–Miyaura

Acide 2-(Boc-amino)thiazole-5-boronique : sert de réactif précieux dans les réactions de couplage de Suzuki–Miyaura. Ces réactions impliquent le couplage croisé d'un acide boronique aryle ou vinyle avec un halogénure d'aryle ou de vinyle, catalysé par un catalyseur au palladium. Les chercheurs utilisent cette méthode pour synthétiser des molécules organiques complexes, telles que des intermédiaires pharmaceutiques et des produits naturels .

Hydrométhylation des alcènes

Lorsqu'il est associé à une homologation de Matteson–CH₂–, ce composé permet une hydrométhylation formelle anti-Markovnikov des alcènes. Cette transformation est précieuse mais inconnue auparavant. Les chercheurs ont appliqué la séquence d'hydrométhylation au (−)-Δ8-THC protégé par un méthoxy et au cholestérol .

Blocs de construction pour la chimie médicinale

La partie acide boronique dans l'this compound en fait un bloc de construction utile pour concevoir de nouveaux composés en chimie médicinale. Les chercheurs peuvent modifier le groupe acide boronique pour créer des candidats médicaments ciblés ou sonder des voies biologiques .

Synthèse organique et développement de méthodologie

Les chimistes organiciens utilisent ce composé pour développer de nouvelles méthodologies de synthèse. Sa structure unique permet des transformations diverses, notamment des interconversions de groupes fonctionnels, des cyclisations et la synthèse d'hétérocycles .

Capteurs à base d'acide boronique

Les acides boroniques présentent une liaison réversible avec les diols et les sucres. Les chercheurs ont exploré l'utilisation de l'this compound comme composant dans des capteurs fluorescents ou colorimétriques pour la détection de saccharides ou d'autres analytes .

Science des matériaux et chimie supramoléculaire

Les acides boroniques participent aux interactions supramoléculaires. Les chercheurs étudient leur utilisation dans la conception de matériaux présentant des propriétés spécifiques, telles que l'auto-assemblage, la reconnaissance hôte-invité et la reconnaissance moléculaire .

Mécanisme D'action

Target of Action

Boronic acids, including 2-(boc-amino)thiazole-5-boronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, 2-(Boc-amino)thiazole-5-boronic acid acts as a nucleophile . The reaction involves the transmetalation of the boronic acid to a palladium complex . This is followed by the reductive elimination of the palladium complex to form a new carbon-carbon bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which 2-(Boc-amino)thiazole-5-boronic acid participates, is a key step in many synthetic pathways . This reaction allows for the formation of complex organic compounds from simpler precursors . The downstream effects of this reaction depend on the specific context in which it is used.

Result of Action

The primary result of the action of 2-(Boc-amino)thiazole-5-boronic acid in a Suzuki-Miyaura cross-coupling reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of complex organic compounds from simpler precursors .

Action Environment

The efficacy and stability of 2-(Boc-amino)thiazole-5-boronic acid can be influenced by various environmental factors. For example, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is also typically performed in an organic solvent . Changes in these conditions could potentially influence the reaction’s outcome.

Analyse Biochimique

Biochemical Properties

The 2-(Boc-amino)thiazole-5-boronic acid is known to participate in Suzuki–Miyaura (SM) coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In these reactions, the compound acts as a nucleophile, being transferred from boron to palladium . This property allows it to interact with various enzymes and proteins in biochemical reactions .

Cellular Effects

These include acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . It’s plausible that 2-(Boc-amino)thiazole-5-boronic acid may have similar effects on cells.

Molecular Mechanism

The molecular mechanism of action of 2-(Boc-amino)thiazole-5-boronic acid is primarily through its participation in SM coupling reactions . In these reactions, the compound undergoes transmetalation, a process where it is transferred from boron to palladium . This allows it to form new carbon–carbon bonds, influencing the structure and function of biomolecules .

Temporal Effects in Laboratory Settings

Organoboron reagents like this compound are known for their stability and rapid transmetalation with palladium (II) complexes , suggesting that they may have long-term effects on cellular function in in vitro or in vivo studies.

Metabolic Pathways

Given its ability to participate in SM coupling reactions , it may interact with enzymes or cofactors involved in these pathways.

Propriétés

IUPAC Name |

[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-5-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BN2O4S/c1-8(2,3)15-7(12)11-6-10-4-5(16-6)9(13)14/h4,13-14H,1-3H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUDSRJBMGBOJGJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(S1)NC(=O)OC(C)(C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2415933.png)

![Ethyl 4-[[2-[[5-[(4-benzoylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2415935.png)